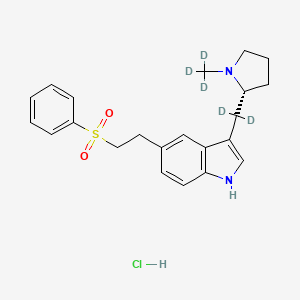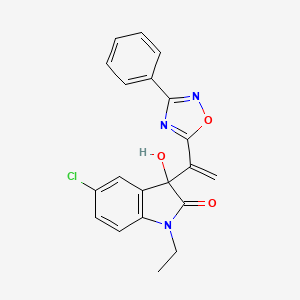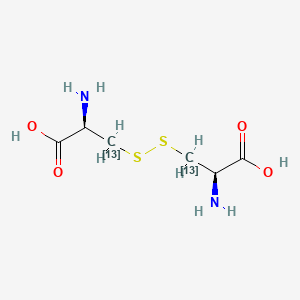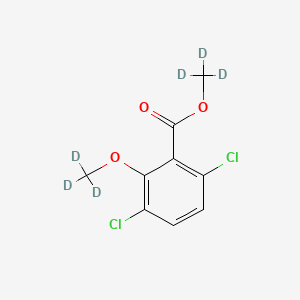
Eletriptan-d5 (hydrochloride)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Eletriptan-d5 (hydrochloride) is a deuterium-labeled version of Eletriptan hydrochloride. Eletriptan is a second-generation triptan drug developed by Pfizer Inc. for the treatment of migraine headaches. It is a selective serotonin 5-hydroxytryptamine 1B/1D receptor agonist, which helps in reducing the swelling of blood vessels surrounding the brain, thereby alleviating migraine symptoms .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Eletriptan-d5 (hydrochloride) involves the incorporation of deuterium into the Eletriptan molecule. Deuterium is a stable isotope of hydrogen, and its incorporation can affect the pharmacokinetic and metabolic profiles of the drug. The synthetic route typically involves the deuteration of specific hydrogen atoms in the Eletriptan molecule using deuterated reagents under controlled conditions .
Industrial Production Methods: Industrial production of Eletriptan-d5 (hydrochloride) follows similar principles as the laboratory synthesis but on a larger scale. The process involves the use of deuterated solvents and reagents to ensure the incorporation of deuterium at the desired positions in the molecule. The final product is then purified and converted to its hydrochloride salt form for stability and ease of use .
化学反応の分析
Types of Reactions: Eletriptan-d5 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the sulfonyl group.
Reduction: Reduction reactions can occur at the nitrogen atoms in the pyrrolidine ring.
Substitution: Substitution reactions can take place at the aromatic ring and the pyrrolidine ring
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Halogenating agents and nucleophiles are used for substitution reactions
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield amines or other reduced forms of the compound .
科学的研究の応用
Eletriptan-d5 (hydrochloride) is primarily used in scientific research for studying the pharmacokinetics and metabolism of Eletriptan. The incorporation of deuterium allows researchers to trace the drug’s metabolic pathways and understand its behavior in the body. This information is crucial for optimizing the drug’s efficacy and safety .
In addition to pharmacokinetic studies, Eletriptan-d5 (hydrochloride) is used in the development of novel drug delivery systems, such as buccal films and fast-dissolving films, to improve the bioavailability and patient compliance of Eletriptan .
作用機序
Eletriptan-d5 (hydrochloride) exerts its effects by binding with high affinity to serotonin 5-hydroxytryptamine 1B/1D receptors. This binding leads to the constriction of dilated blood vessels in the brain, which is associated with migraine pain. Additionally, Eletriptan inhibits the release of pro-inflammatory neuropeptides, further reducing migraine symptoms .
The molecular targets involved include the 5-hydroxytryptamine 1B, 5-hydroxytryptamine 1D, and 5-hydroxytryptamine 1F receptors. Eletriptan also has modest affinity for other serotonin receptors, such as 5-hydroxytryptamine 1A, 5-hydroxytryptamine 1E, 5-hydroxytryptamine 2B, and 5-hydroxytryptamine 7 .
類似化合物との比較
Sumatriptan: Another triptan used for migraine treatment, but with a different receptor binding profile.
Zolmitriptan: Similar to Eletriptan but with different pharmacokinetic properties.
Naratriptan: Known for its longer half-life compared to other triptans.
Rizatriptan: Has a faster onset of action compared to Eletriptan.
Eletriptan-d5 (hydrochloride) stands out due to its deuterium labeling, which provides unique insights into the drug’s behavior and potential for improved therapeutic outcomes.
特性
分子式 |
C22H27ClN2O2S |
|---|---|
分子量 |
424.0 g/mol |
IUPAC名 |
5-[2-(benzenesulfonyl)ethyl]-3-[dideuterio-[(2R)-1-(trideuteriomethyl)pyrrolidin-2-yl]methyl]-1H-indole;hydrochloride |
InChI |
InChI=1S/C22H26N2O2S.ClH/c1-24-12-5-6-19(24)15-18-16-23-22-10-9-17(14-21(18)22)11-13-27(25,26)20-7-3-2-4-8-20;/h2-4,7-10,14,16,19,23H,5-6,11-13,15H2,1H3;1H/t19-;/m1./s1/i1D3,15D2; |
InChIキー |
YPFFNRRUXKXSTA-DISHMIJRSA-N |
異性体SMILES |
[2H]C([2H])([2H])N1CCC[C@@H]1C([2H])([2H])C2=CNC3=C2C=C(C=C3)CCS(=O)(=O)C4=CC=CC=C4.Cl |
正規SMILES |
CN1CCCC1CC2=CNC3=C2C=C(C=C3)CCS(=O)(=O)C4=CC=CC=C4.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![(5S)-4,4-dideuterio-5-propan-2-yl-1-[2-[[(1S)-1-[1-[4-(trifluoromethyl)phenyl]imidazol-4-yl]ethyl]amino]pyrimidin-4-yl]imidazolidin-2-one](/img/structure/B12403568.png)






